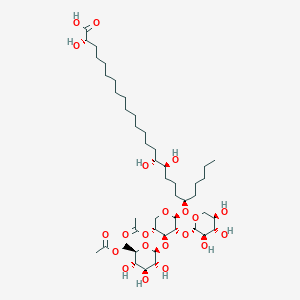

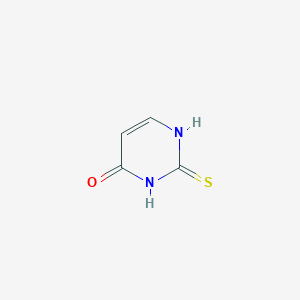

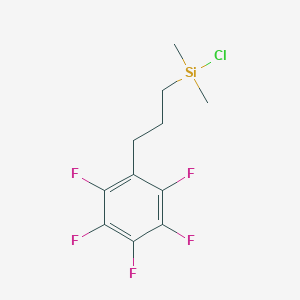

![molecular formula C28H19F13O3 B140400 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone CAS No. 419574-40-6](/img/structure/B140400.png)

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone

Descripción general

Descripción

The compound "2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone" is a fluorinated organic molecule that appears to be related to a class of compounds with potential applications in materials science, particularly in the synthesis of polyimides with desirable properties such as solubility in organic solvents, thermal stability, and mechanical strength. The presence of trifluoromethyl groups and ether linkages suggests that this compound could be involved in the synthesis of high-performance polymers and materials with low dielectric constants and high glass-transition temperatures.

Synthesis Analysis

The synthesis of related fluorinated aromatic diamine monomers, such as the one described in paper , involves coupling trifluoromethyl-substituted acetophenone with nitrophenyl phenyl ether under catalysis, followed by reduction. This process likely shares similarities with the synthesis of the compound , given the structural resemblance and the presence of trifluoromethyl and ether groups. The synthesis of such compounds is crucial for the development of advanced polyimides.

Molecular Structure Analysis

The molecular structure of the compound includes trifluoromethyl groups and ether linkages, which are known to influence the solubility and thermal properties of the polymers they are incorporated into. For instance, the presence of trifluoromethyl groups in the monomers used for polyimide synthesis, as seen in papers and , leads to polymers with low dielectric constants and high thermal stability. The ether linkages contribute to the solubility of the polymers in organic solvents.

Chemical Reactions Analysis

The compound is likely to participate in chemical reactions typical of fluorinated aromatic compounds with ether linkages. For example, the monomer described in paper reacts with various aromatic tetracarboxylic dianhydrides to form polyimides. The reactivity of such compounds is essential for creating polymers with specific properties, such as transparency, low coloration, and toughness, as mentioned in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. The trifluoromethyl groups are known to impart low water uptake and low dielectric constants to the resulting polymers, as seen in the polyimides described in paper . The ether linkages contribute to the solubility of the compound in organic solvents, which is a desirable property for processing and application in various industries. The thermal stability of the compound is likely to be high, with decomposition temperatures above 500 °C under inert atmospheres, as indicated by the properties of similar polyimides in paper .

Aplicaciones Científicas De Investigación

Novel Brominated Flame Retardants in Indoor Environments

A critical review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food summarizes their EU registration, potential risks, and emphasizes the need for further research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps were identified for many NBFRs, highlighting the necessity of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Endocrine Disruptors and Their Impact

Research on DDT and its metabolite DDE reveals their roles as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems through interaction with nuclear receptors. The review suggests the need for comprehensive overviews on exposure impacts, especially considering mitochondrial functions (Burgos-Aceves et al., 2021).

Environmental Pollutants and Male Fertility

A review discusses the endocrine-disrupting effects of chemicals like Bisphenol A, nonylphenol, and phthalates on mammalian spermatogenesis, highlighting the need for further understanding of their molecular mechanisms and effects on reproductive health (Lagos-Cabré & Moreno, 2012).

Applications of Lawesson's Reagent in Macrocyclic Natural Products Synthesis

The review details the use of Lawesson's reagent in the synthesis of macrocyclic natural products, showing its versatility and efficiency in organic synthesis, which could hint at methodologies potentially relevant to the synthesis or modification of complex compounds including the one you're interested in (Larik et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

The compound is a key intermediate in the synthesis of Aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist . As such, its future directions are likely tied to the development and application of Aprepitant and other NK-1 receptor antagonists. These drugs have potential applications in the treatment of conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting .

Propiedades

IUPAC Name |

2,2-bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMWPNRBDYOLOT-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19F13O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609485 | |

| Record name | 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone | |

CAS RN |

419574-40-6 | |

| Record name | 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

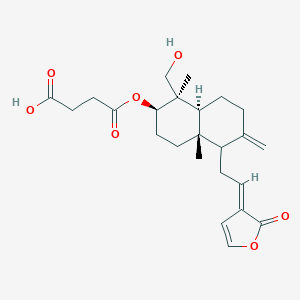

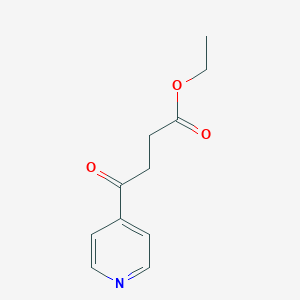

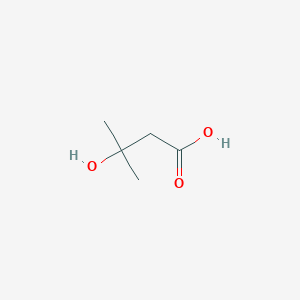

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)

![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)